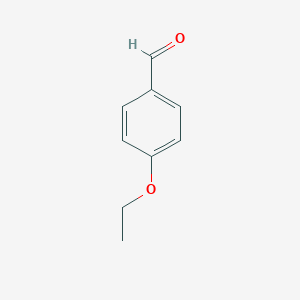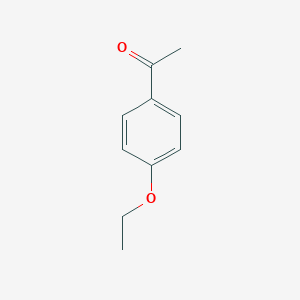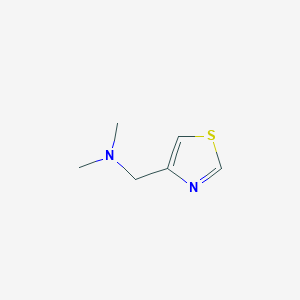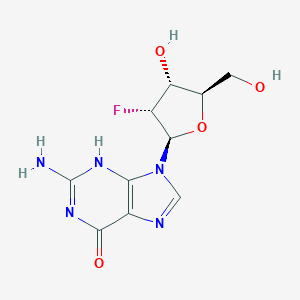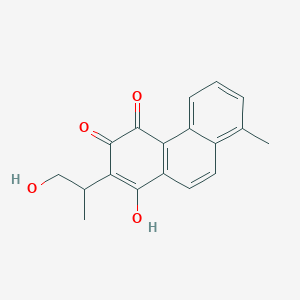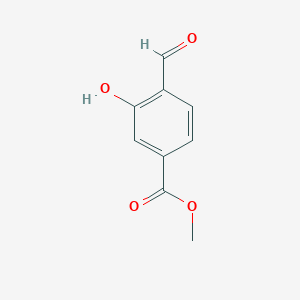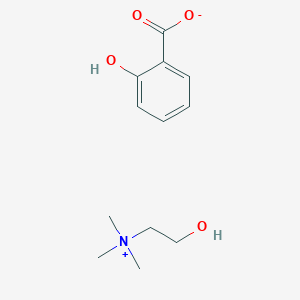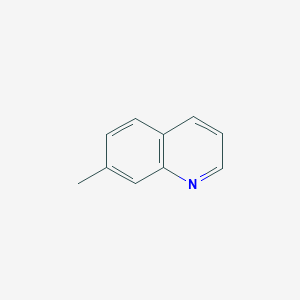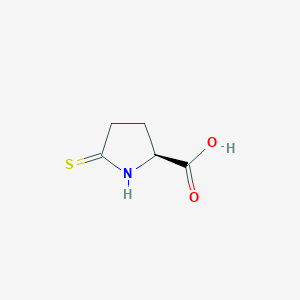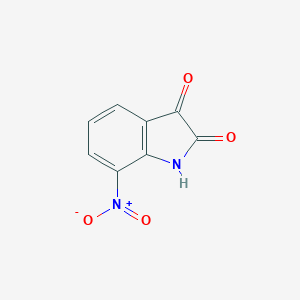
7-Nitroindoline-2,3-dione
概要
説明
Synthesis Analysis
The synthesis of 7-Nitroindoline-2,3-dione derivatives involves the coupling of phthalic anhydride derivatives with appropriate aromatic amines, leading to new isoindoline-1,3-diones analogues. These compounds have shown moderate biological activities and potential as antibacterial or antifungal agents upon further modifications (Sankhe & Chindarkar, 2021). Additionally, the CuH-catalyzed synthesis from o-alkynylnitroarenes using nitro as both nitrogen and oxygen sources for C-N and C-O bonds construction highlights a novel approach in synthesizing 3-hydroxyindolines and 2-aryl-3H-indol-3-ones (Peng et al., 2019).
Molecular Structure Analysis
Characterization techniques such as NMR, DSC, DTA, TGA, UV–vis-NIR spectroscopy, and X-ray diffraction methods play a crucial role in confirming the molecular structure of 7-Nitroindoline-2,3-dione derivatives. The compound exhibits significant transparency in the UV, visible, and NIR region, suitable for NLO applications (Prathap et al., 2017).
Chemical Reactions and Properties
The photolytic properties of N-acyl-7-nitroindolines, a class of compounds related to 7-Nitroindoline-2,3-dione, are highlighted for their potential as photocleavable protecting groups. These compounds undergo efficient photolysis, enabling the light-induced release of biologically active compounds (Baily et al., 2023).
Physical Properties Analysis
The molecular structure analysis reveals that 7-Nitroindoline-2,3-dione derivatives are not planar, with dihedral angles indicating significant structural deviation. This analysis is crucial for understanding the physical properties of these compounds, including their solubility, stability, and reactivity (Duru et al., 2018).
Chemical Properties Analysis
7-Nitroindoline-2,3-dione derivatives exhibit a range of chemical properties, including antimicrobial activity against various bacterial and fungal strains. These properties are attributed to the unique structural features of the compounds, which can be further tailored to enhance their biological activities (Sabastiyan & Suvaikin, 2012).
科学的研究の応用
Antiviral and Anti-HIV Activity: A study showed that substituting electron-withdrawing functional groups like nitro moiety at position 7 on 2-hydroxyisoquinoline-1,3(2H,4H)-diones significantly improved their antiviral activity, particularly against HIV (Suchaud et al., 2014).
Neurological Research: The antenna-sensitized nitroindoline precursor efficiently enables the photorelease of L-glutamate in high concentrations, allowing rapid activation of neuronal glutamate ion channels in biological experiments (Papageorgiou, Ogden, & Corrie, 2004).
Microstructure Fabrication: A study demonstrated that two-photon excitation of a polypeptide with 7-nitroindoline units could produce short peptide fragments, which are potentially useful for 3D microstructure fabrication (Hatch et al., 2016).
Antimicrobial and Antifungal Properties: Compounds synthesized from imidazole-isoindoline-1,3-dione, including 7-nitroindoline-2,3-dione derivatives, have shown antimicrobial activity against various bacterial and fungal strains (Sankhe & Chindarkar, 2021).
Anticancer Potential: Certain derivatives like 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone have shown potential as new anti-cancer agents, particularly against non-small cell lung cancer and leukemia (Karalı, 2002).
Photochemical Applications: The photo-activated acetyl group of N-acetyl-7-nitroindoline units forms deacelylated nitroso derivatives without affecting RNA strands, highlighting potential in aqueous solutions (Kikuta et al., 2020).
Herbicidal Activity: Certain derivatives exhibit effectiveness against velvetleaf and crabgrass, comparable to flumioxazin, suggesting potential broad-spectrum use in agriculture (Huang et al., 2005).
Safety And Hazards
特性
IUPAC Name |
7-nitro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(7)12/h1-3H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZRFFXBGZSJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397444 | |
| Record name | 7-nitroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroindoline-2,3-dione | |
CAS RN |
112656-95-8 | |
| Record name | 7-nitroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112656-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)
